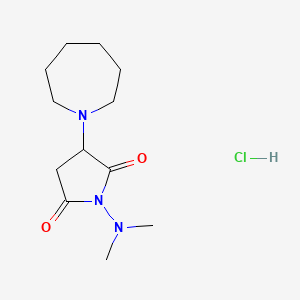
3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride
説明
3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as gabapentin enacarbil, which is a prodrug of gabapentin. Gabapentin enacarbil is an anticonvulsant drug that is used to treat restless leg syndrome and postherpetic neuralgia. The purpose of
作用機序
The exact mechanism of action of gabapentin enacarbil is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P. It has also been shown to increase the levels of inhibitory neurotransmitters, such as GABA. These effects result in a reduction in pain signals and an overall decrease in pain perception.
実験室実験の利点と制限
Gabapentin enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it is well-tolerated and has a favorable safety profile. This makes it an attractive candidate for further research and development. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on gabapentin enacarbil. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of gabapentin enacarbil and to identify potential new targets for drug development.
科学的研究の応用
Gabapentin enacarbil has been extensively researched for its potential applications in the field of medicine. This compound has been shown to be effective in the treatment of restless leg syndrome and postherpetic neuralgia. It has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and epilepsy. Gabapentin enacarbil has been shown to be well-tolerated and has a favorable safety profile.
特性
IUPAC Name |
3-(azepan-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-13(2)15-11(16)9-10(12(15)17)14-7-5-3-4-6-8-14;/h10H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXIOINTMDCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)N2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B3878910.png)
![N-{2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(2-methoxyphenyl)propanamide](/img/structure/B3878911.png)

![ethyl 2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878941.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878945.png)
![N-[4-(2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B3878952.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878956.png)

![N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide](/img/structure/B3878977.png)
![2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B3878980.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878986.png)

![3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3878992.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879008.png)
